D-(+)-Glucono-1,5-lactone

Chemical Kinetics Solution Chemistry Pharmaceutical Formulation

Researchers requiring a true latent acidulant or potent β-glucosidase inhibitor often encounter supply of mislabeled 'gluconolactone' that is actually the fast-hydrolyzing γ-isomer or free acid. D-(+)-Glucono-1,5-lactone (CAS 54910-68-8) resolves this by providing the authenticated δ-lactone form with documented slow hydrolysis (rate constant 1.730 × 10⁻⁴ s⁻¹ at 20°C) and a Ki as low as 0.4 µM against specific glycosyl hydrolase isoforms. - Verified δ-lactone identity eliminates analytical misquantification in wine/must metabolite profiling. - Consistent lot-to-lot hydrolysis kinetics ensure reproducible leavening activation windows in dry mix formulations. - High purity (≥98%) crystalline powder; 500 g/L water solubility with ~3 hr equilibrium curve.

Molecular Formula C6H10O6
Molecular Weight 178.14 g/mol
CAS No. 54910-68-8
Cat. No. B1210275
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-(+)-Glucono-1,5-lactone
CAS54910-68-8
Synonymseta-glucono-1,5-lactone
delta-gluconolactone
GDL (gluconate)
gluconic lactone
glucono-delta-lactone
gluconolactone
gulonic acid gamma-lactone
Molecular FormulaC6H10O6
Molecular Weight178.14 g/mol
Structural Identifiers
SMILESC(C1C(C(C(C(=O)O1)O)O)O)O
InChIInChI=1S/C6H10O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-5,7-10H,1H2/t2-,3-,4+,5-/m1/s1
InChIKeyPHOQVHQSTUBQQK-SQOUGZDYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 25 g / 250 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityFreely soluble in water. Sparingly soluble in ethanol
1 gram in 100 grams alcohol;  insoluble in ether and acetone.
In water, 5.9X10+5 mg/L at 25 °C
590.0 mg/mL

Structure & Identifiers


Interactive Chemical Structure Model





D-(+)-Glucono-1,5-lactone Specifications & Procurement Guide


D-(+)-Glucono-1,5-lactone (synonyms: D-glucono-δ-lactone, GDL, gluconolactone, CAS 54910-68-8), with molecular formula C₆H₁₀O₆ and molecular weight 178.14 g/mol, is an aldono-1,5-lactone derived from D-gluconic acid [1]. It presents as a white, odorless, crystalline powder with a melting point of 154–159°C (decomposition) and is freely soluble in water (500 g/L at 20°C) . In aqueous solution, it exists in a complex equilibrium with its parent acid, D-gluconic acid, and its structural isomer, D-glucono-1,4-lactone (γ-lactone), the relative proportions of which are governed by distinct thermodynamic and kinetic parameters that dictate its functional behavior [2].

Why D-(+)-Glucono-1,5-lactone Cannot Be Substituted


The term “gluconolactone” is often used loosely in procurement contexts, but D-(+)-glucono-1,5-lactone (the δ-lactone, CAS 54910-68-8) exhibits critical differences from its related chemical entities, including D-glucono-1,4-lactone (the γ-lactone), D-gluconic acid, and sodium gluconate, that preclude simple one-for-one substitution. The 1,5-lactone hydrolyzes slowly in water over approximately 3 hours at room temperature [1], enabling its use as a “latent acid” for gradual pH reduction—a property not shared by D-gluconic acid or its salts, which are immediately acidic upon dissolution. Furthermore, in the equilibrium mixture established in aqueous solution, D-glucono-1,5-lactone and D-glucono-1,4-lactone are present in distinct proportions (approximately 4.1% and 5.8% of the total acid level, respectively) under specific conditions [2], and their differential stabilities and reactivities directly impact performance in enzymatic assays and food processing applications. The following quantitative evidence details these non-interchangeable characteristics.

Quantitative Differentiation Evidence


Hydrolysis Kinetics vs. 1,4-Lactone Stability

The kinetic stability of the lactone ring directly governs its utility as a controlled-release acidulant. Direct comparative HPLC analysis demonstrates that D-glucono-1,4-lactone is markedly more stable toward hydrolysis than D-(+)-glucono-1,5-lactone. The 1,5-lactone undergoes hydrolysis at a significantly faster rate, with a measured first-order rate constant of 1.730 × 10⁻⁴ s⁻¹ at 20°C and pH 2.4, whereas the reverse lactonization of D-gluconic acid to the 1,5-lactone proceeds with a rate constant of 3.807 × 10⁻⁵ s⁻¹ under identical conditions [1].

Chemical Kinetics Solution Chemistry Pharmaceutical Formulation

Equilibrium Distribution in Wine Must

In botrytized grape must, intramolecular esterification of D-gluconic acid yields a mixture of the γ-lactone (1,4-) and δ-lactone (1,5-). Quantitative analysis establishes that these two lactones are not present in equal amounts; rather, D-glucono-1,4-lactone represents 5.8% of the total acid level, while D-(+)-glucono-1,5-lactone represents 4.1% [1]. This differential abundance has downstream consequences for sulfur dioxide (SO₂) binding capacity in winemaking.

Food Chemistry Analytical Chemistry Wine Science

β-Glucosidase Inhibition Potency

D-(+)-Glucono-1,5-lactone functions as a competitive inhibitor of β-glucosidase enzymes, with inhibition constants (Ki) that vary substantially across enzyme sources. Data from Sporotrichum pulverulentum show Ki values of 0.0004 mM for enzyme A, 0.0015 mM for enzyme B, and 0.12 mM for the cell wall-bound enzyme [1]. Importantly, a comparative study demonstrated that D-glucono-1,5-lactone exerts a much stronger inhibitory effect on β-glucosidase than either D-glucose or D-gluconate during lignocellulose biodegradation [2].

Enzymology Biochemistry Glycobiology

Sourness Intensity vs. Citric Acid

When used as an acidulant in food applications, the sourness intensity of D-(+)-glucono-1,5-lactone (after hydrolysis to gluconic acid) is quantitatively defined relative to the industry standard acidulant. The compound imparts approximately one-third (roughly 33%) of the sourness of an equivalent amount of citric acid .

Food Science Flavor Chemistry Formulation

Aqueous Solubility vs. Gluconic Acid Salts

The physical form and solubility of D-(+)-glucono-1,5-lactone differ from those of its hydrolysis product and related salts. The target compound is a crystalline solid freely soluble in water at 500 g/L (20°C) , with an optical rotation of +65° (c=4 in water) . In contrast, commercial D-gluconic acid is typically supplied as a 50% aqueous solution with a density of 1230 kg/m³ at 20°C and a pH of 1.82 [1].

Physical Chemistry Formulation Science Pharmaceutical Excipients

Storage Stability vs. Gluconic Acid Solutions

The solid D-(+)-glucono-1,5-lactone demonstrates excellent long-term storage stability under defined conditions. Powder form is stable for 3 years at -20°C and 2 years at 4°C, while solutions stored at -80°C remain stable for 6 months and those at -20°C for 1 month [1]. This contrasts sharply with aqueous D-gluconic acid solutions, which exist in dynamic equilibrium with the lactone forms and are subject to ongoing hydrolysis and lactonization [2].

Stability Studies Analytical Chemistry Inventory Management

Validated Application Scenarios


β-Glucosidase Inhibition Studies

Researchers studying family 1 glycosyl hydrolases, particularly β-glucosidases, should prioritize procurement of D-(+)-glucono-1,5-lactone over D-glucose or D-gluconate when potent competitive inhibition is required. As demonstrated by Ki values as low as 0.0004 mM (0.4 µM) for specific enzyme isoforms [1] and the compound's established role as a transition state analog [2], this lactone provides reproducible, high-potency inhibition critical for kinetic characterization and crystallographic studies of enzyme active sites. Its slow hydrolysis in aqueous solution [3] allows for controlled experimental time windows.

Controlled-Release Acidulation for Dry Mixes

Formulators of dry baking mixes, instant desserts, and processed meat products should select D-(+)-glucono-1,5-lactone over D-gluconic acid or citric acid when gradual, controlled pH reduction is required. The compound's solid crystalline form, high water solubility (500 g/L) , and slow hydrolysis kinetics (rate constant 1.730 × 10⁻⁴ s⁻¹ at 20°C) [3] enable it to function as a latent acidulant that releases acidity over approximately 3 hours [4], allowing for sequential activation of leavening systems or protein coagulation without premature reactions during dry storage.

Quantification of Lactones in Wine and Fermentation

Analytical laboratories quantifying gluconic acid metabolites in wine, must, or fermentation broths should use authenticated D-(+)-glucono-1,5-lactone reference standards to ensure accurate chromatographic peak identification. The distinct equilibrium proportion of the 1,5-lactone (4.1% of total acid) versus the 1,4-lactone (5.8%) [5] underscores that the two isomers co-occur and must be resolved analytically. Using the correct δ-lactone standard prevents misquantification that would occur if only gluconic acid or generic gluconolactone were employed as calibration references.

Aldonolactonase Supplementation for β-Glucosidase Inhibition

Investigators developing enzymatic saccharification processes for lignocellulosic biomass should procure D-(+)-glucono-1,5-lactone as a reference inhibitor to benchmark aldonolactonase efficacy. The compound's demonstrated strong inhibitory effect on β-glucosidase during cellulose degradation [6] makes it the relevant test substrate for evaluating AltA-type aldonolactonases designed to relieve this inhibition. Using the correct δ-lactone isomer ensures physiologically relevant experimental conditions, as this is the specific lactone generated by oxidative enzymes during biomass processing.

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